molecular formula C10H11ClN2O2 B2810711 7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride CAS No. 2344680-46-0

7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride

Katalognummer: B2810711
CAS-Nummer: 2344680-46-0
Molekulargewicht: 226.66
InChI-Schlüssel: CVEIEVLWPJLOFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is recognized for its significant applications in medicinal chemistry, particularly in the development of drugs targeting infectious diseases such as tuberculosis .

Biologische Aktivität

7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride (CAS Number: 1427383-39-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against various pathogens and in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula: C₁₀H₁₀N₂O₂
  • Molecular Weight: 190.20 g/mol
  • IUPAC Name: 7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride

Research indicates that imidazo[1,2-a]pyridine derivatives, including 7,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride, exhibit their biological effects primarily through inhibition of specific enzymes and pathways. Notably, these compounds have been identified as inhibitors of QcrB in Mycobacterium tuberculosis, which plays a crucial role in ATP synthesis by facilitating electron transfer and proton translocation .

Antimycobacterial Activity

Studies have demonstrated that imidazo[1,2-a]pyridine derivatives possess significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. For instance:

  • Compound Efficacy: Compounds derived from imidazo[1,2-a]pyridine exhibited potent anti-TB properties with IC₅₀ values in the low micromolar range against resistant strains .
  • Pharmacokinetics: Certain analogs showed favorable pharmacokinetic properties, including high plasma protein binding and acceptable metabolic stability in liver microsomes .

Anticancer Activity

The compound has also been evaluated for anticancer properties:

  • Cell Line Studies: In vitro studies indicated that derivatives of imidazo[1,2-a]pyridine demonstrate cytotoxic effects against various cancer cell lines. For example, modifications to the structure have led to compounds with enhanced activity against breast cancer cells .

Summary of Biological Assays

The following table summarizes key biological assays conducted on 7,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride:

Assay Type Parameter Result
Plasma Protein BindingHuman99.89%
Mouse99.64%
CYP InhibitionCYP1A226.3%
CYP2C932.2%
CYP2C1945.2%
CYP2D616.4%
CYP3A452.2%
hERG IC₅₀>10 μMNot inhibitory
Hepatocyte Stability% Remaining at 2 hrs (1 μM)0.19% (human)
Liver Microsomes% Remaining after 1 hr (1 μM)1.51% (human), 0.15% (mouse)

Case Study 1: Antitubercular Activity

In a study assessing the antitubercular activity of various imidazo[1,2-a]pyridine derivatives, it was found that specific modifications to the N-methyl group significantly enhanced the compounds' efficacy against MDR-TB strains. Compounds with a modified N-methylthiophen-2-yl group showed promising results in both susceptibility testing and pharmacokinetic evaluations .

Case Study 2: Cytotoxicity in Cancer Cells

Another study explored the cytotoxic effects of several imidazo[1,2-a]pyridine analogs on different cancer cell lines. The results indicated that some derivatives exhibited IC₅₀ values lower than standard chemotherapeutic agents like doxorubicin, suggesting potential as effective anticancer agents with reduced side effects .

Eigenschaften

IUPAC Name

7,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-6-3-4-12-8(10(13)14)5-11-9(12)7(6)2;/h3-5H,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEIEVLWPJLOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=C(N2C=C1)C(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.